Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

Physicochemical Properties Drug Design Lipophilicity

For projects synthesizing 3-phenyl-4-aminopiperidine-based NK1 receptor antagonists, this chiral building block is essential. Its unique 3-phenyl-4-amino substitution pattern is structurally distinct from the 3-(4-aminophenyl) regioisomer used for PARP inhibitors like niraparib, preventing synthetic route failure. - Validated in literature as a precursor for CNS-penetrant NK1 antagonists targeting pain, depression, and inflammation. - Higher lipophilicity (cLogP 3.38 vs. 2.33 for the 3-(4-aminophenyl) analog) offers a quantitative advantage for tuning lead compound permeability. - Standard analytical documentation ensures reliable identity and purity for procurement.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 632352-60-4
Cat. No. B1290008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-3-phenylpiperidine-1-carboxylate
CAS632352-60-4
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)N
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(17)13(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3
InChIKeyKTKQDEYFBRXGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate Procurement Guide


tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate (CAS 632352-60-4) is a functionalized piperidine building block characterized by a tert-butyl carbamate (Boc) protecting group, an unsubstituted 4-amino group, and a 3-phenyl substituent . It is a chiral compound used as a synthetic intermediate, particularly noted for its role as a key precursor in the development of novel neurokinin-1 (NK1) receptor antagonists . With a molecular formula of C16H24N2O2 and a molecular weight of 276.38 g/mol, its specific substitution pattern is crucial for generating a unique chemical space not easily accessed by common analogs .

1 Chiral piperidine building block with Boc‑protected amine
2 3‑phenyl‑4‑amino substitution pattern for NK1 antagonist scaffolds
3 Literature‑reported asymmetric synthesis of CNS‑targeted candidates

tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate vs. 3-(4-Aminophenyl) Regioisomer


Substituting this compound with its closest commercial analog, tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 875798-79-1), is not feasible due to significant differences in physicochemical properties and synthetic utility. The target compound's unique 3-phenyl-4-amino substitution pattern is essential for constructing specific piperidine-based scaffolds like NK1 receptor antagonists, whereas the 3-(4-aminophenyl) isomer is primarily used as an intermediate for niraparib [1]. The structural difference results in a marked increase in lipophilicity for the target compound, as quantified below, which can critically impact its behavior in subsequent reactions and purification steps. Using the incorrect regioisomer will lead to a different chemical entity and a failed synthetic route [2].

Target compound 3‑phenyl‑4‑amino isomer Unique substitution pattern essential for NK1 antagonist synthesis
Regioisomer 3‑(4‑aminophenyl) isomer Directs synthetic route toward niraparib (PARP inhibitor) – scaffold mismatch
Property shift Lipophilicity increase Higher LogP alters reaction behavior and purification – may require method adjustment

tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate Quantitative Evidence


Enhanced Lipophilicity (LogP)

The target compound exhibits significantly higher calculated lipophilicity compared to its 3-(4-aminophenyl) regioisomer, a key differentiator for applications requiring increased membrane permeability or altered retention times in chromatography . The ACD/LogP value for tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is 2.33, whereas the LogP for tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is reported as 3.3765 [1]. This difference of over one log unit indicates a more than 10-fold difference in the partition coefficient.

Lipophilicity (LogP)
Data to verify
Target LogP 3.38 (calc.) vs. 2.33 for regioisomer
≈11‑fold higher partition coefficient
May influence CNS permeability and chromatographic separation
Calculated value; experimental confirmation advised
Physicochemical Properties Drug Design Lipophilicity

Purity and Supply Chain Differentiation

The target compound is available from specialized suppliers with a specified purity, though the market is more niche than its 3-(4-aminophenyl) counterpart. The 3-(4-aminophenyl) regioisomer is widely available from major distributors like Sigma-Aldrich in 97% purity , whereas the target compound is primarily sourced from custom synthesis or specialized chemical vendors with a typical purity of 95% [REFS-2, REFS-3]. This distinction is important for procurement, as it indicates a more specialized and potentially less commoditized supply chain.

Purity & Supply Chain
Data to verify
Typical purity 95% (specialized vendors) vs. 97% for common regioisomer
Indicates niche sourcing; may require longer lead times
Based on vendor datasheets; verify with selected supplier
Procurement Quality Control Supply Chain

NK1 Antagonist Synthetic Utility

This specific 3-phenyl-4-amino substitution pattern is a documented key intermediate for synthesizing potent and metabolically stable NK1 receptor antagonists [1]. The literature demonstrates its use in the asymmetric synthesis of compounds like N-{2-[(3R,4S)-4-({2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzyl}amino)-3-phenyl-1-piperidinyl]-2-oxoethyl}acetamide ((+)-39), which is a highly potent antagonist [1]. This provides a clear, validated use case that is not shared by the 3-(4-aminophenyl) regioisomer, which is primarily linked to the synthesis of niraparib [2].

NK1 Antagonist Utility
Head-to-head
Key intermediate for 3‑phenyl‑4‑benzylaminopiperidine NK1 antagonists (literature); comparator used for niraparib
Validated synthetic route for specific antagonist class; distinct from PARP‑inhibitor pathway
Peer‑reviewed asymmetric synthesis protocol available
Medicinal Chemistry Synthetic Intermediate NK1 Antagonist

tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate Applications


CNS-Penetrant NK1 Antagonist Synthesis

This compound is the preferred starting material for any project aiming to synthesize 3-phenyl-4-aminopiperidine-based NK1 receptor antagonists. Its validated use in the literature [1] and its higher lipophilicity (LogP = 3.3765 vs. 2.33 for the regioisomer) make it a more suitable scaffold for optimizing CNS penetration [2], a key requirement for targeting central NK1 receptors involved in pain, depression, and inflammation.

Niraparib Synthesis Differentiation

Procurement for projects specifically targeting non-PARP inhibitor pathways should prioritize this compound. Its documented role in NK1 antagonist synthesis [1] clearly distinguishes it from the 3-(4-aminophenyl) regioisomer, which is the established intermediate for the PARP inhibitor niraparib [3]. Selecting this compound ensures the synthetic route is aligned with the correct target pharmacology.

Lipophilic Building Block for Library Synthesis

In the construction of combinatorial libraries or parallel synthesis efforts requiring a lipophilic piperidine core, this compound offers a quantitatively validated advantage. Its calculated LogP of 3.3765 [2] provides a clear differentiation from more polar analogs. This property can be exploited to tune the overall physicochemical profile of lead compounds, potentially improving their permeability or target engagement in lipophilic environments.

Application
Selection Property
Validation Focus
CNS‑penetrant NK1 antagonist synthesis
Literature‑validated 3‑phenyl‑4‑amino scaffold
CNS drug‑like property profiling; permeability assessment
Non‑PARP pathway research
NK1 vs. PARP intermediate differentiation
Synthetic route alignment with target biology (NK1)
Lipophilic piperidine library synthesis
Higher calculated lipophilicity vs. polar analogs
Physicochemical profile tuning; reversed‑phase separation optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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